1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol
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Overview
Description
1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Synthesis Methods
- A study demonstrated the use of ultrasound-assisted one-pot, three-component synthesis methods involving related pyrazolo and triazine compounds. This method highlights the efficiency and environmental benefits of using ethanol as a solvent (Nabid et al., 2010).
Biological Activity
- Research on similar pyrazolo and triazine derivatives includes the synthesis of new compounds with potential antimicrobial properties. These compounds have shown marked inhibition of bacterial and fungal growth, indicating their relevance in medicinal chemistry (Reddy et al., 2010).
- Another study explored the biological activity of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, demonstrating potent cytotoxic activity against human leukemia cells and antimicrobial activity against certain bacteria and yeasts (Asegbeloyin et al., 2014).
Chemical Interactions
- A study on 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione revealed insights into the binding interactions of the compound with human prostaglandin reductase, offering potential implications for understanding its inhibitory action (Nayak & Poojary, 2019).
Molecular Structure Analysis
- In the field of structural chemistry, research on pyrazole-4-carboxylic acid derivatives, similar to the compound , has included experimental and theoretical studies to understand their molecular structures and properties (Viveka et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to target cyclin-dependent kinases (cdks), particularly cdk2 . CDKs are a family of protein kinases that regulate the cell cycle and are often dysregulated in cancer .
Mode of Action
Similar compounds have been found to inhibit cdk2, thereby halting the cell cycle and preventing cell proliferation .
Biochemical Pathways
Similar compounds have been found to affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Similar compounds have been found to halt the cell cycle and prevent cell proliferation, which could potentially lead to cell death .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo reactions with various reagents such as thionyl chloride . The product of this reaction can be used in the preparation of other pyrazole derivatives
Cellular Effects
Given the biological activity of other pyrazole derivatives, it is possible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can undergo a series of sequential processes, including the formation of unstable intermediates and the loss of a nitrogen molecule
properties
IUPAC Name |
1-[3-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-12(25)13-6-5-7-14(10-13)20-17-16-11-19-24(18(16)22-23-21-17)15-8-3-2-4-9-15/h2-12,25H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGPNCGKBDBCRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC2=C3C=NN(C3=NN=N2)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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